molecular formula C8H5Cl2NO2 B8735285 1,2-dichloro-3-(2-nitroethenyl)benzene

1,2-dichloro-3-(2-nitroethenyl)benzene

Cat. No.: B8735285
M. Wt: 218.03 g/mol
InChI Key: QDRLNSJTMBNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2’,3’-Dichlorophenyl)-2-nitroethylene is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene typically involves the nitration of 2,3-dichlorostyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2’,3’-Dichlorophenyl)-2-nitroethylene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(2’,3’-Dichlorophenyl)-2-aminoethylene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2’,3’-Dichlorophenyl)-2-nitroethylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2’,3’-Dichlorophenyl)-2-nitroethylene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: A compound with similar structural features but different functional groups.

    2,3-Dichlorophenylpiperazine: Another related compound with a piperazine ring instead of an ethylene backbone.

Uniqueness

1-(2’,3’-Dichlorophenyl)-2-nitroethylene is unique due to the presence of both chlorine atoms and a nitro group on an ethylene backbone

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,2-dichloro-3-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H

InChI Key

QDRLNSJTMBNERI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.0 g of 2,3-dichlorobenzaldehyde, 13.9 g of ammonium acetate, 13.9 ml of nitromethane and 120 ml of glacial acetic acid are refluxed for 2 hours. After cooling, the reaction mixture is poured onto ice and stirred for 30 minutes. The formed precipitate is then filtered off, washed with water and dried in vacuo to thus obtain the product in the form of slightly yellowish crystals, m.p. 89°-91° C. IR (CHCl3) in cm-1 : 1650 (C=C); 1530 and 1350 (NO2). NMR (CDCl3) in ppm: 7.2-7.7 (m, 4H); 8.50 (d,J=15 Hz, 1H).
Quantity
28 g
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reactant
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13.9 g
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reactant
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13.9 mL
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reactant
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120 mL
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reactant
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0 (± 1) mol
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